Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
CAS No.: 119020-00-7
Cat. No.: VC20814892
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119020-00-7 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H |
| Standard InChI Key | ONODQZLASNRARN-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative with a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and an aminomethyl group at the 2-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents . The primary identifying parameters for this compound are summarized in Table 1.
Table 1: Identification Parameters of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 119020-00-7 |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 270.755 g/mol |
| IUPAC Name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride |
| InChIKey | ONODQZLASNRARN-UHFFFAOYSA-N |
This compound is registered in chemical databases with creation date of February 9, 2007, indicating its established presence in chemical research literature . The compound is also known by several synonyms, including 2-Aminomethyl-1-Cbz-pyrrolidine HCl and 2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride .
Structural Characteristics
The chemical structure of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride consists of a five-membered pyrrolidine ring with an aminomethyl group at the 2-position. The pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group, and the compound exists as a hydrochloride salt. The structural representation can be described using various notations as shown in Table 2.
Table 2: Structural Representations of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
| Notation Type | Representation |
|---|---|
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
| InChI | InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H |
The parent compound without the hydrochloride salt is benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CID 4712622), which provides the core structure of this chemical entity . The presence of the hydrochloride salt enhances the stability and solubility characteristics of the compound, making it more suitable for storage and use in various applications.
Physical and Chemical Properties
Physical State and Appearance
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is typically supplied as a solid powder with a white appearance . This physical form is consistent with many hydrochloride salts of similar structure and composition. The white appearance is indicative of the compound's purity when properly synthesized and stored.
Solubility and Stability
The solubility profile of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride reveals it is soluble in polar solvents, particularly dimethyl sulfoxide (DMSO) . This solubility characteristic is important for researchers planning to use this compound in solution-based experiments or reactions. The hydrochloride salt form typically enhances solubility in polar solvents compared to the free base form.
Regarding stability, the compound can be stored for extended periods (up to 3 years) when kept at -20°C . This information is crucial for laboratories planning long-term storage of this reagent. At room temperature, the compound maintains stability for shorter periods, making it suitable for routine laboratory use with appropriate storage considerations .
| Property | Value | Source |
|---|---|---|
| Physical State | Solid powder | |
| Appearance | White powder | |
| Solubility | Soluble in DMSO | |
| Storage Stability | -20°C for 3 years | |
| Typical Purity | 95% to 98% |
Applications and Uses
Pharmaceutical Applications
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride finds significant use in pharmaceutical research and development. The compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical intermediates . The presence of both protected and free amino groups allows for selective modification, making it useful in the design and synthesis of novel drug candidates.
Research Applications
In chemical research, this compound is employed as a chiral building block, particularly valuable for asymmetric synthesis strategies. The pyrrolidine ring with its defined stereochemistry provides a rigid scaffold for constructing more complex molecular architectures . Researchers utilize this compound to introduce specific structural elements into target molecules, leveraging the reactivity of the aminomethyl group while maintaining the protected pyrrolidine nitrogen.
Chemical Synthesis Applications
As a synthetic intermediate, benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves important functions in both academic and industrial chemical synthesis. The compound's utility stems from its dual functionality - the protected pyrrolidine nitrogen and the free primary amine . This combination allows for selective reactions at specific sites within the molecule, making it valuable for multi-step synthetic pathways leading to complex target compounds.
Synthesis and Preparation
Purification Techniques
After synthesis, purification of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves crystallization techniques to remove impurities and achieve the desired purity level. The process may involve dissolving the crude product in a suitable solvent, followed by recrystallization to obtain the pure compound. Industrial production follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and high yields.
Chemical Behavior and Reactions
Reaction Conditions
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Solvent Selection: Polar solvents like DMSO, DMF, or alcohols are typically suitable due to the compound's solubility profile.
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Temperature Control: Reactions may require careful temperature control to ensure selectivity and minimize side reactions.
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pH Considerations: As a hydrochloride salt, the compound's reactivity may be influenced by the pH of the reaction medium, particularly for reactions involving the amino group.
-
Protecting Group Strategies: When using this compound in multi-step syntheses, coordinated protecting group strategies may be necessary to achieve selective transformations.
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